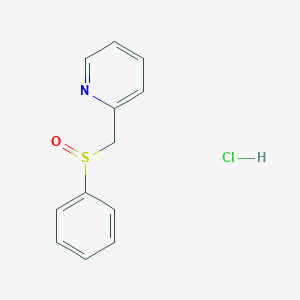![molecular formula C18H38Si4 B14430783 Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl- CAS No. 80395-51-3](/img/structure/B14430783.png)
Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-] is a specialized organosilicon compound. It is characterized by the presence of a silicon atom bonded to a phenyl group, three trimethylsilyl groups, and a dimethylphenylsilyl group. This compound is used in various chemical reactions and has applications in different scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-] typically involves the reaction of trimethylsilyl chloride with dimethylphenylsilane in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-] involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
化学反应分析
Types of Reactions
Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes with lower oxidation states.
Substitution: Various organosilicon compounds with different functional groups.
科学研究应用
Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation and cross-coupling reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
作用机制
The mechanism of action of Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-] involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The silicon atom’s affinity for oxygen and fluorine allows it to form stable bonds with these elements, facilitating the formation of new compounds. The compound’s molecular targets and pathways depend on the specific reaction and conditions employed .
相似化合物的比较
Similar Compounds
- Dimethylphenylsilane
- Trimethylsilyl chloride
- Triphenylsilane
- Trichlorosilane
Uniqueness
Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-] is unique due to its combination of trimethylsilyl and dimethylphenylsilyl groups, which provide distinct reactivity and stability compared to other silanes. This makes it particularly useful in specialized applications where other silanes may not perform as effectively .
属性
CAS 编号 |
80395-51-3 |
|---|---|
分子式 |
C18H38Si4 |
分子量 |
366.8 g/mol |
IUPAC 名称 |
dimethyl-phenyl-[tris(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C18H38Si4/c1-19(2,3)18(20(4,5)6,21(7,8)9)22(10,11)17-15-13-12-14-16-17/h12-16H,1-11H3 |
InChI 键 |
BAFNAOFIFUCHDX-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



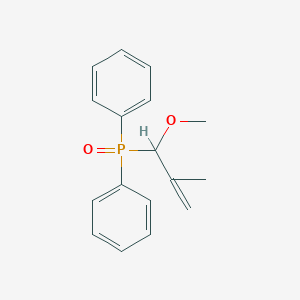
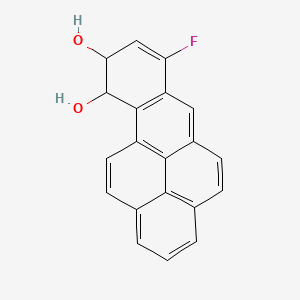
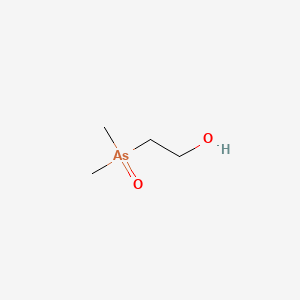
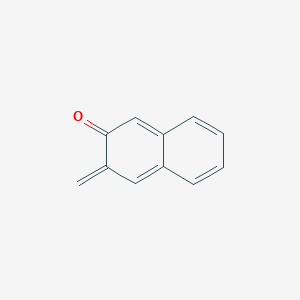
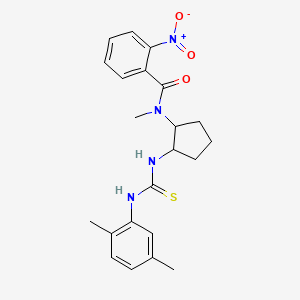
![2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol](/img/structure/B14430721.png)
![4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium](/img/structure/B14430725.png)
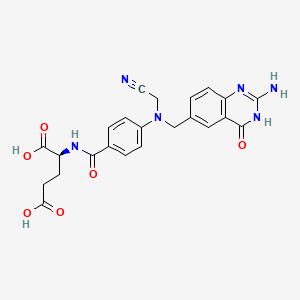
![Chloro(dimethyl)[(trimethylstannyl)methyl]stannane](/img/structure/B14430740.png)

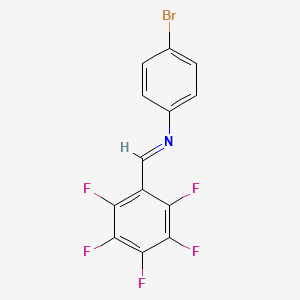
![2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine](/img/structure/B14430764.png)
